N-methylpyrimidine-4,5-diamine
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Overview
Description
N-methylpyrimidine-4,5-diamine: is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylpyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the Dimroth rearrangement, which is an isomerization process involving the relocation of heteroatoms within heterocyclic systems. This rearrangement can be catalyzed by acids, bases, heat, or light . Another method involves the reaction of 4,5-diaminopyrimidine with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylpyrimidine-4,5-dione, while reduction may produce this compound derivatives with different substituents .
Scientific Research Applications
N-methylpyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,5-Diaminopyrimidine: A closely related compound with similar chemical properties.
N4-methylpyrimidine-4,5-diamine: Another derivative with a methyl group at a different position.
Uniqueness: N-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
3059-67-4 |
---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-N-methylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C5H8N4/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3,(H2,6,8,9) |
InChI Key |
XVKFIARTOSQEIY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CN=C1N |
Origin of Product |
United States |
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